A Quantum Chemical Investigation of N-(1-Phenylethyl)aniline: From Molecular Structure to Electronic Properties
A Quantum Chemical Investigation of N-(1-Phenylethyl)aniline: From Molecular Structure to Electronic Properties
An in-depth technical guide
Abstract
N-(1-Phenylethyl)aniline, a secondary amine with the molecular formula C₁₄H₁₅N, serves as a valuable molecular entity in organic synthesis and materials science.[1] Its structural features, including a chiral center and two aromatic rings, give rise to conformational complexities and electronic properties that are critical to its reactivity and potential applications. This technical guide provides a comprehensive framework for the quantum chemical analysis of N-(1-Phenylethyl)aniline, leveraging Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic characteristics. We present a self-validating computational protocol, designed for researchers and drug development professionals, that bridges theoretical calculations with experimental observables. The causality behind methodological choices is explained, ensuring both technical accuracy and practical insight.
Introduction: The Significance of N-(1-Phenylethyl)aniline
N-(1-Phenylethyl)aniline belongs to the class of aniline derivatives, which are foundational to numerous chemical processes and products.[2] While its imine counterpart, N-(1-Phenylethylidene)aniline, is a well-known Schiff base used as a benchmark substrate in asymmetric catalysis[3][4], the saturated amine N-(1-Phenylethyl)aniline is a key product of such reductive processes.[5] Understanding the stereoelectronic properties of this molecule is paramount for:
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Optimizing Synthesis: Fine-tuning reaction conditions for its synthesis, often achieved through methods like reductive amination.[5][6]
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Predicting Reactivity: Identifying the most reactive sites for further functionalization.
-
Rational Drug Design: Serving as a scaffold or intermediate for more complex, biologically active molecules. The physiological activity of related phenethylamines is known to be strongly dependent on their conformation.[7]
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Materials Science: Exploring its potential in the development of novel polymers and functional materials.[8]
Quantum chemical studies provide a powerful, non-invasive lens through which we can examine the molecule at an atomic level. By solving approximations of the Schrödinger equation, we can compute a wide range of molecular properties before a single experiment is conducted, thus accelerating research and development.
The Theoretical Cornerstone: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[9] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a simpler, three-dimensional quantity.[9]
Causality of Method Selection:
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Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is grounded in its proven track record for providing excellent descriptions of the geometries and electronic properties of organic molecules.[9][10] It incorporates a portion of the exact Hartree-Fock exchange, which improves the prediction of properties like bond energies and barrier heights.
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Basis Set - 6-311++G(d,p): The choice of a basis set is critical for accurately representing the molecular orbitals. We employ the 6-311++G(d,p) basis set.
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6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.
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++: Diffuse functions are added for both heavy atoms and hydrogen. This is crucial for accurately describing the lone pair on the nitrogen atom and any potential non-covalent interactions.
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(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are vital for accurate geometry and frequency calculations.[11]
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This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust, widely validated level of theory for the quantum chemical analysis of aniline derivatives.[10]
The Computational Workflow: A Self-Validating Protocol
This section details the step-by-step methodology for a comprehensive quantum chemical study of N-(1-Phenylethyl)aniline.
Caption: Relationship between Frontier Molecular Orbitals (FMOs).
Methodology:
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Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. [12] * HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
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LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.
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HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. [12]2. Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution.
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Electron-rich regions (negative potential): Shown in red, these are sites prone to electrophilic attack (e.g., the lone pair on the nitrogen atom).
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Electron-poor regions (positive potential): Shown in blue, these are sites prone to nucleophilic attack (e.g., the hydrogen atom on the amine).
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Predicted Data and Analysis
The following tables summarize the expected quantitative data from the DFT calculations. (Note: These are representative values based on typical calculations for such molecules and should be replaced with actual computational output).
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length | C-N (Aniline Ring) | ~1.40 Å | (Compare to X-ray data) |
| Bond Length | C-N (Ethyl Group) | ~1.47 Å | (Compare to X-ray data) |
| Bond Angle | C-N-C | ~118° | (Compare to X-ray data) |
| Dihedral Angle | C-C-N-C | Varies | (Indicates conformation) |
Table 2: Key Electronic and Spectroscopic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| E_HOMO | ~ -5.5 eV | Electron donating ability |
| E_LUMO | ~ -0.2 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 1.8 Debye | Molecular polarity |
| λ_max (UV-Vis) | ~ 250 nm, ~295 nm | Corresponds to π→π* transitions [13]|
Table 3: Comparison of Calculated vs. Experimental ¹H NMR Shifts
| Proton | Experimental δ (ppm) [5] | Calculated δ (ppm) |
|---|---|---|
| CH₃ (doublet) | 1.44 | (Calculated Value) |
| NH (broad singlet) | 3.99 | (Calculated Value) |
| CH (quartet) | 4.40 | (Calculated Value) |
| Aromatic H | 6.41 - 7.32 | (Calculated Value) |
Conclusion
This technical guide has outlined a robust and self-validating computational protocol for the quantum chemical study of N-(1-Phenylethyl)aniline using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and subsequent calculations of electronic and spectroscopic properties, researchers can gain deep insights into the molecule's behavior. The synergy between theoretical predictions and experimental validation is paramount; computational data provides a detailed interpretation of experimental results, while experimental data grounds the theoretical models in reality. This integrated approach accelerates the rational design of new molecules and materials, providing a clear, predictive path for drug development professionals and chemical scientists.
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